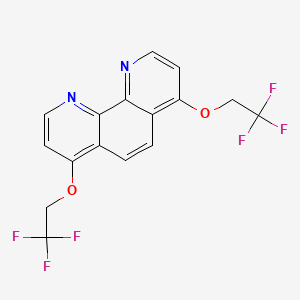
4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline (4,7-BTPE) is an organofluorine compound and a derivative of phenanthroline. It is used as a reagent in organic synthesis and has been studied for its potential applications in scientific research.
Scientific Research Applications
Electron Transport and OLEDs
4,7-Bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline derivatives are being researched for their potential as electron transport materials (ETMs) in organic light-emitting diodes (OLEDs). For instance, a study by Bin et al. (2020) explored the use of BPhen derivatives for enhancing the thermal stability, electron mobility, and n-doping ability in OLEDs, which could lead to more efficient and stable devices (Bin et al., 2020).
Luminescence Properties
Another area of application is in the synthesis of lanthanide complexes for luminescence studies. Shi et al. (2013) synthesized dinuclear lanthanide complexes using a derivative of 1,10-phenanthroline, demonstrating its ability to sensitize rare earths for characteristic emissions, a property useful in materials science and photonics (Shi et al., 2013).
Molecular Structure and Properties
Research has also been conducted on the synthesis and structural analysis of fluorinated 1,10-phenanthrolines, as Carlson et al. (2015) investigated. This research contributes to a deeper understanding of the absorption and emission properties of these compounds, which is crucial for their application in materials science (Carlson et al., 2015).
Polymerization Monitoring
The complex fac-ClRe(CO)3(4,7-Ph2phen) has been found to act as a spectroscopic probe in photosensitive thin films, as studied by Kotch et al. (1993). This application highlights the potential of phenanthroline derivatives in monitoring polymerization processes in technological applications (Kotch et al., 1993).
Optical Sensors
Jeong et al. (2008) synthesized phenanthroline derivatives with alkynyl groups and their ruthenium complexes, demonstrating their application as optical sensors. These compounds showed significant changes in fluorescence intensity in different environments, indicating their potential in sensing applications (Jeong et al., 2008).
Metal Ion Binding
Liu et al. (2005) synthesized podands from 1,10-phenanthroline, investigating their photophysical behavior and binding ability with various metal ions. This research contributes to the understanding of metal ion binding, potentially useful in chemical sensing and separation processes (Liu et al., 2005).
properties
IUPAC Name |
4,7-bis(2,2,2-trifluoroethoxy)-1,10-phenanthroline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N2O2/c17-15(18,19)7-25-11-3-5-23-13-9(11)1-2-10-12(4-6-24-14(10)13)26-8-16(20,21)22/h1-6H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFKOMJVSVNKSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

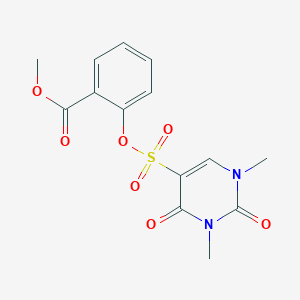
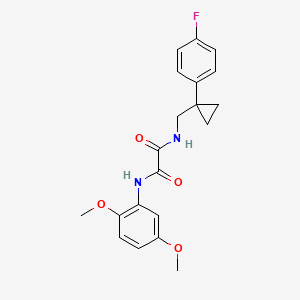

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2354580.png)
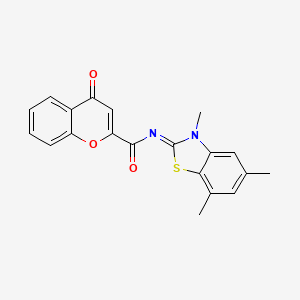
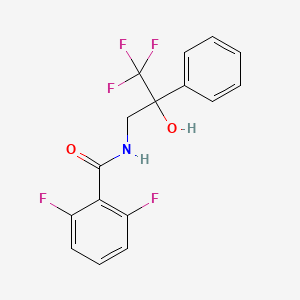
![2-(2-methyl-1H-indol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetamide](/img/structure/B2354584.png)
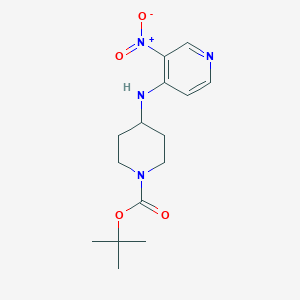
![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2354587.png)
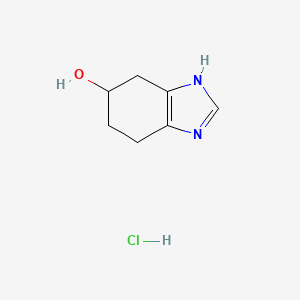

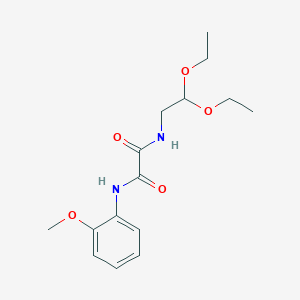
![N-(2-methylsulfanylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2354592.png)
![3-{[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2354595.png)